molecular formula C19H20N4O B5665097 (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B5665097
M. Wt: 320.4 g/mol
InChI Key: OLDJWSSZEVRRGK-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a methanone derivative featuring a 1-methylindole scaffold linked via a ketone bridge to a piperazine ring substituted with a pyridin-2-yl group. Its structure combines pharmacophoric elements of indole (a privileged scaffold in drug discovery) and pyridinyl-piperazine (common in receptor-targeted agents).

Properties

IUPAC Name

(1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-21-16-7-3-2-6-15(16)14-17(21)19(24)23-12-10-22(11-13-23)18-8-4-5-9-20-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJWSSZEVRRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328436
Record name (1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

767298-85-1
Record name (1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine rings are then coupled using a suitable linker, such as a methanone group, under conditions that promote nucleophilic substitution or condensation reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the indole, piperazine, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is frequently utilized as a building block for the creation of more complex molecules. Its structure allows for the exploration of new chemical reactions and pathways, making it a versatile component in organic synthesis.

Synthetic Routes:

  • Indole Ring Formation: Achieved through Fischer indole synthesis.
  • Piperazine Ring Formation: Synthesized via the reaction of ethylenediamine with dihaloalkanes.
  • Coupling Reactions: Indole and piperazine rings are coupled using agents like EDCI in the presence of bases such as triethylamine.

Biology

The compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding, contributing to our understanding of biochemical pathways.

Mechanism of Action:
The indole ring interacts with various enzymes and receptors, modulating their activity. The piperazine ring enhances binding affinity and specificity, while the pyridine ring participates in hydrogen bonding.

Medicine

In medicinal chemistry, (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is investigated for its therapeutic properties . It may act as a lead compound in drug development targeting specific diseases.

Anticancer Activity:
Research indicates that compounds similar to this one exhibit anticancer properties. For example:

CompoundCancer TypeMechanism of Action
Compound ABreast CancerInduces apoptosis via caspase activation
Compound BLung CancerInhibits cell proliferation through cell cycle arrest
Compound CColon CancerModulates signaling pathways related to tumor growth

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material characteristics.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Pharmacological Studies: Investigations into its ability to inhibit specific cancer cell lines have shown promising results, suggesting its potential as an anticancer agent.
  • Drug Design: Computational modeling has been employed to predict its interactions with various biological targets, aiding in the design of more effective derivatives.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to hydrophobic pockets, while the piperazine and pyridine rings can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Indole Derivatives

(a) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
  • Structural Differences : Lacks the 1-methyl group on the indole and substitutes pyridin-2-yl with benzyl on piperazine.
  • Implications : The benzyl group may reduce selectivity for receptors requiring aromatic nitrogen interactions (e.g., TRPV4). The absence of indole N-methylation could decrease metabolic stability compared to the target compound .
  • Data : Molecular formula: C20H21N3O; purity >95% (HPLC) .
(b) 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)
  • Structural Differences: Ethane-1,2-dione linker instead of methanone; indole substituted at C3 with a 4-iodophenylsulfonyl group.
  • Implications: The ethanone linker may alter binding kinetics, while the bulky sulfonyl group could hinder membrane permeability.
  • Data : Elemental analysis: C 59.92%, H 4.45%, N 14.80%, S 6.83% .
(c) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone
  • Structural Differences: Benzhydryl (diphenylmethyl) on piperazine and ethanone linker.
  • Implications : The benzhydryl group enhances lipophilicity but may reduce solubility. The 5-methylindole substitution could confer selectivity for dopamine receptors .

Piperazine-Linked Heterocyclic Methanones

(a) (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
  • Structural Differences: Replaces 1-methylindole with 6-aminopyridin-3-yl.
  • Implications: Designed as a TRPV4 antagonist, this compound highlights the importance of the pyridinyl-piperazine motif in ion channel modulation.
  • Data: Demonstrated nanomolar potency in TRPV4 inhibition (IC50 ~50 nM) .
(b) SARS-CoV-2 Mpro Inhibitors (e.g., Compound 3: (4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone)
  • Structural Differences : Pyridin-3-yl instead of indole; dichlorobenzyl substitution on piperazine.
  • Implications : The dichlorobenzyl group enhances enzyme binding via halogen interactions. The target compound’s indole moiety could offer alternative π-stacking interactions for protease inhibition .
  • Data : LC-HRMS: [M+H]+ = 350.2200 .

Piperidine/Imidazopyridazine Analogs

(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74)
  • Structural Differences : Replaces indole with imidazopyridazine and piperazine with piperidine.
  • Implications : The trifluoromethylphenyl group enhances metabolic resistance. Piperidine’s conformational rigidity may limit receptor adaptability compared to piperazine .
  • Data : HPLC purity: 99.6%; tR = 9.5 min .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Key Data Reference
Target Compound Indole + Piperazine 1-methylindole, pyridin-2-yl TRPV4? 5-HT6? N/A
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indole + Piperazine Benzyl, non-methylated indole Unknown Purity >95%
Compound 3f (Ethane-1,2-dione linker) Indole + Piperazine 4-Iodophenylsulfonyl, ethanone 5-HT6 Elemental analysis match
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Pyridine + Piperazine 6-Aminopyridin-3-yl TRPV4 IC50 ~50 nM
SARS-CoV-2 Mpro Inhibitor (Compound 3) Pyridine + Piperazine 2,3-Dichlorobenzyl SARS-CoV-2 Mpro [M+H]+ = 350.2200

Biological Activity

The compound (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone, often referred to as an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole ring, a piperazine ring, and a pyridine ring, which contribute to its diverse pharmacological properties.

PropertyValue
Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name [4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
InChI Key NHBMTNDDWKOHRZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone. These compounds have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. It has been observed to induce G2/M phase arrest in cancer cells, disrupt mitochondrial function, and increase levels of reactive oxygen species (ROS), leading to cell death .
  • Case Studies :
    • In vitro studies demonstrated that certain indole derivatives exhibited IC50 values as low as 0.022 μM against human cancer cell lines, indicating potent cytotoxicity .
    • In vivo studies using xenograft models showed that these compounds could inhibit tumor growth significantly without causing toxicity to normal tissues .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as an acetylcholinesterase (AChE) inhibitor.

  • Research Findings : Studies have synthesized novel AChE inhibitors based on the indole structure, demonstrating high binding affinity and specificity towards AChE in vitro. However, tissue distribution studies indicated nonspecific binding in brain regions, suggesting limitations for in vivo applications .

Anti-inflammatory Activity

Indole derivatives are noted for their anti-inflammatory properties as well.

  • Inhibition of COX Enzymes : Some derivatives have shown potent inhibition of COX enzymes, which are crucial in the inflammatory response. For instance, certain compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The biological activity of (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can be influenced by various structural modifications:

ModificationEffect on Activity
Indole Ring SubstituentsAltered binding affinity to targets and enhanced anticancer activity
Piperazine Ring ModificationsIncreased solubility and bioavailability
Pyridine Ring VariationsEnhanced interaction through hydrogen bonding

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution or amidation.
  • Step 2 : Introduction of the 1-methylindole-2-carbonyl group using acylating agents like chloroformate derivatives or coupling reagents (e.g., EDCI/HOBt).
  • Step 3 : Functionalization of the pyridinyl group via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination for regioselective substitution .
  • Optimization : Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for yields >70% .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., indole C-2 substitution and piperazine connectivity). Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 361.18) .
  • Elemental Analysis : Combustion analysis for C, H, N content (±0.3% theoretical) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; THF/water mixtures are used for biphasic reactions .
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling steps (0.5–2 mol%) and K2_2CO3_3 as a base for deprotonation .
  • Temperature : Reflux conditions (80–110°C) for 12–48 hours, monitored by TLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence binding affinity to biological targets?

  • Methodological Answer :

  • SAR Studies : Systematic replacement of the pyridinyl group with electron-withdrawing (e.g., Cl, CF3_3) or electron-donating (e.g., OMe) groups alters binding to targets like GPCRs or kinases. For example:
  • A 4-fluorophenyl analog showed 10× higher affinity for histamine H4_4 receptors (IC50_{50} = 12 nM vs. 120 nM for parent compound) .
  • Computational Modeling : Docking studies (AutoDock Vina) correlate substituent bulk/logP with hydrophobic pocket occupancy in target proteins .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer :

  • SHELX Refinement : Use of SHELXL for high-resolution (<1.2 Å) data to resolve disorder in the piperazine ring. Key parameters:
  • ADPs (Anisotropic Displacement Parameters) refine thermal motion of atoms.
  • TWIN/BASF Commands for handling twinned crystals .
  • Validation Tools : PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and Rint_{int} < 5% ensures data quality .

Q. How can reaction pathways be optimized to avoid byproducts in multi-step syntheses?

  • Methodological Answer :

  • In Situ Monitoring : ReactIR or LC-MS tracks intermediates (e.g., nitro intermediates in reductive amination) to halt reactions at >90% conversion .
  • Protecting Groups : Boc protection of piperazine nitrogen prevents unwanted acylation during indole coupling .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) via precise residence time control (2–5 minutes) .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t1/2_{1/2}) via LC-MS/MS .
  • Caco-2 Permeability : Apical-to-basal transport assays predict intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates high permeability) .
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) measures unbound fraction (fu > 5% desirable) .

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